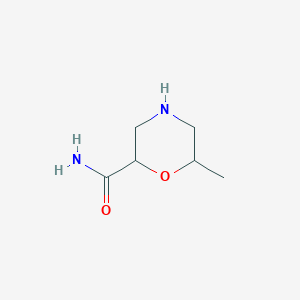

6-Methylmorpholine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylmorpholine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a carboxamide group at the 2-position and a methyl group at the 6-position

Méthodes De Préparation

6-Methylmorpholine-2-carboxamide can be synthesized through several methods. One common approach involves the amidation of 6-methylmorpholine-2-carboxylic acid with ammonia or an amine . This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often involves the use of coupling reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid for the reaction .

Analyse Des Réactions Chimiques

6-Methylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Applications De Recherche Scientifique

6-Methylmorpholine-2-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Methylmorpholine-2-carboxamide involves its interaction with molecular targets through hydrogen bonding. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This makes it a valuable compound in the study of enzyme inhibitors and protein interactions.

Comparaison Avec Des Composés Similaires

6-Methylmorpholine-2-carboxamide can be compared with other carboxamide derivatives, such as indole-2-carboxamide and indole-3-carboxamide. These compounds also contain a carboxamide group and exhibit similar inhibitory properties due to their ability to form hydrogen bonds with enzymes and proteins .

Activité Biologique

6-Methylmorpholine-2-carboxamide, also known as (6R)-6-methylmorpholine-2-carboxamide, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a morpholine ring substituted with a methyl group at the 6th position and a carboxamide group at the 2nd position. The synthesis typically involves:

- Formation of the Morpholine Ring : Cyclization of diethanolamine with a dehydrating agent.

- Methyl Group Introduction : Selective alkylation using methyl iodide.

- Carboxamide Formation : Reaction of the morpholine derivative with an acyl chloride or anhydride.

This compound can undergo various reactions such as oxidation, reduction, and substitution, which can modify its biological activity and properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes and receptors, influencing their activity.

- Biochemical Pathways : It has been shown to modulate pathways related to cell signaling, metabolism, and gene expression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Investigated for potential antibacterial effects against various pathogens.

- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Immunomodulation : Acts as an antagonist for Toll-like receptors (TLR) 7, 8, and 9, which are crucial in immune response regulation. This property suggests potential applications in autoimmune diseases like systemic lupus erythematosus .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Research : In vitro studies demonstrated that this compound could significantly reduce the viability of breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival.

- Immunological Studies : A study investigated its role as a TLR antagonist, showing that it effectively inhibited cytokine production in immune cells stimulated through these receptors. This inhibition was associated with reduced inflammatory responses in models of autoimmune disorders .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6-methylmorpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCUOFVJVBKROR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.